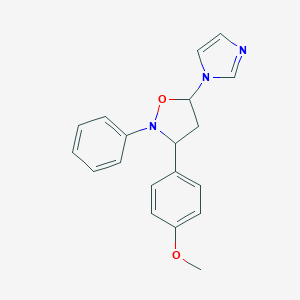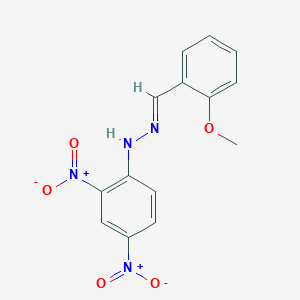
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine, also known as DNPH-hydrazone, is a yellow crystalline compound that is commonly used in scientific research. This compound has been widely studied for its ability to react with carbonyl groups, making it a useful tool in various fields of research.
作用機序
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene involves the formation of a hydrazone derivative through the reaction with carbonyl groups. This reaction is typically carried out in acidic conditions, which promotes the formation of the hydrazone.
Biochemical and Physiological Effects
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene does not have any known biochemical or physiological effects, as it is primarily used as a reagent in scientific research.
実験室実験の利点と制限
One of the main advantages of using 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene in lab experiments is its ability to react with a wide range of carbonyl-containing compounds. This reagent is also relatively inexpensive and easy to use, making it a popular choice for researchers.
However, there are some limitations to using 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene in lab experiments. For example, this reagent can react with other functional groups in addition to carbonyls, which can lead to false positives. Additionally, 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene is not very soluble in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several potential future directions for research involving 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene. One area of interest is the development of new methods for the detection of carbonyl-containing compounds using 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene. Additionally, researchers may explore the use of 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene in other areas of chemistry, such as organic synthesis and catalysis.
In conclusion, 1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene is a useful reagent in scientific research for the detection of carbonyl-containing compounds. While there are some limitations to its use, this compound has been widely studied and has potential for future research in various fields of chemistry.
合成法
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with 2-methoxybenzaldehyde. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product can be purified through recrystallization.
科学的研究の応用
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazinene is commonly used in scientific research as a reagent for the detection of carbonyl groups in various compounds. This compound can react with aldehydes and ketones to form a yellow precipitate, which can be used to identify the presence of these functional groups in a sample.
特性
CAS番号 |
1163-71-9 |
|---|---|
製品名 |
1-(2,4-Dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine |
分子式 |
C14H12N4O5 |
分子量 |
316.27 g/mol |
IUPAC名 |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H12N4O5/c1-23-14-5-3-2-4-10(14)9-15-16-12-7-6-11(17(19)20)8-13(12)18(21)22/h2-9,16H,1H3/b15-9+ |
InChIキー |
YWSBQMCOYBSYCS-OQLLNIDSSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
COC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
COC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
その他のCAS番号 |
1163-71-9 |
同義語 |
2-Methoxybenzaldehyde 2,4-dinitrophenyl hydrazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



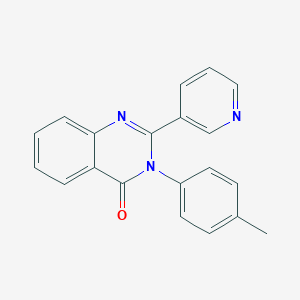
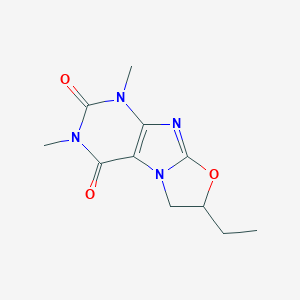
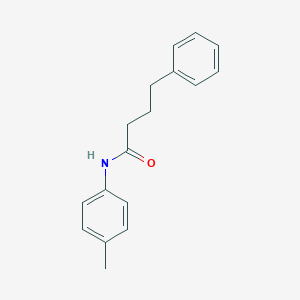
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
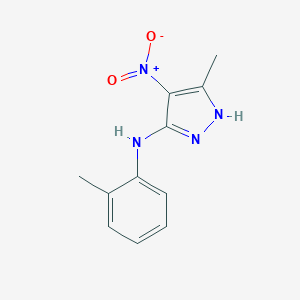
![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
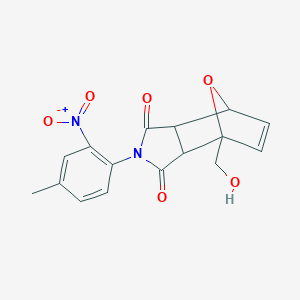
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)
![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)
